4'-methoxy-N-(2-methoxyphenyl)-[1,1'-biphenyl]-4-sulfonamide
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Description
Synthesis Analysis
The synthesis of sulfonamide derivatives is a topic of significant interest due to their potential therapeutic applications. In the context of the compound "4'-methoxy-N-(2-methoxyphenyl)-[1,1'-biphenyl]-4-sulfonamide," we can draw parallels from the synthesis of related sulfonamide compounds. For instance, the synthesis of a series of sulfonamides derived from 4-methoxyphenethylamine involved the reaction with 4-methylbenzenesulfonyl chloride in an aqueous sodium carbonate solution, followed by treatment with various alkyl/aralkyl halides to yield a series of new derivatives . Similarly, the electrochemical synthesis of sulfonamide derivatives has been achieved through anodic oxidation in the presence of arylsulfinic acids, indicating the versatility of methods available for sulfonamide synthesis .
Molecular Structure Analysis
The molecular structure of sulfonamide compounds has been extensively studied using various spectroscopic techniques. For example, the compound 4-methyl-N-(3-nitrophenyl)benzene sulfonamide was characterized by FTIR, FT-Raman NMR, and single crystal X-ray diffraction, with density functional theory (DFT) calculations supporting the experimental data . Another sulfonamide, 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide, was similarly characterized and analyzed using DFT to understand its stability and charge transfer properties . These studies provide a framework for analyzing the molecular structure of "4'-methoxy-N-(2-methoxyphenyl)-[1,1'-biphenyl]-4-sulfonamide."
Chemical Reactions Analysis
Sulfonamide compounds can undergo various chemical reactions, as evidenced by the synthesis of N-(5-chloro-2-methoxyphenyl)-aryl sulfonamides and their derivatives through coupling reactions and subsequent reactions with electrophiles . Additionally, the reductive ring-opening of cyclic sulfonamides has been used to synthesize amino products, showcasing the chemical reactivity of the sulfonamide group .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide compounds are closely related to their structure and substituents. For instance, the thermal stability of 4-methyl-N-(3-nitrophenyl)benzene sulfonamide was determined using thermo gravimetric analysis (TGA) and differential thermal analysis (DTA) . The electronic properties, such as HOMO and LUMO energies, have been calculated to understand the charge transfer within the molecules . These analyses are crucial for predicting the behavior of "4'-methoxy-N-(2-methoxyphenyl)-[1,1'-biphenyl]-4-sulfonamide" in various conditions.
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-(2-methoxyphenyl)-4-(4-methoxyphenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4S/c1-24-17-11-7-15(8-12-17)16-9-13-18(14-10-16)26(22,23)21-19-5-3-4-6-20(19)25-2/h3-14,21H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PABPYTBUAFKIGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-methoxy-N-(2-methoxyphenyl)-[1,1'-biphenyl]-4-sulfonamide |
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